Cas no 1780912-17-5 (5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde)
5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-(difluoromethyl)-1,3-thiazole-2-carbaldehyde
- Z3243449214
- 5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde
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- Inchi: 1S/C5H3F2NOS/c6-5(7)3-1-8-4(2-9)10-3/h1-2,5H
- InChI Key: OYZOTEDPXXTMBD-UHFFFAOYSA-N
- SMILES: S1C(C=O)=NC=C1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 133
- XLogP3: 1.4
- Topological Polar Surface Area: 58.2
5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7257959-0.05g |
5-(difluoromethyl)-1,3-thiazole-2-carbaldehyde |
1780912-17-5 | 95% | 0.05g |
$285.0 | 2023-05-05 | |
| Enamine | EN300-7257959-0.1g |
5-(difluoromethyl)-1,3-thiazole-2-carbaldehyde |
1780912-17-5 | 95% | 0.1g |
$426.0 | 2023-05-05 | |
| Enamine | EN300-7257959-0.25g |
5-(difluoromethyl)-1,3-thiazole-2-carbaldehyde |
1780912-17-5 | 95% | 0.25g |
$607.0 | 2023-05-05 | |
| Enamine | EN300-7257959-0.5g |
5-(difluoromethyl)-1,3-thiazole-2-carbaldehyde |
1780912-17-5 | 95% | 0.5g |
$959.0 | 2023-05-05 | |
| Enamine | EN300-7257959-1.0g |
5-(difluoromethyl)-1,3-thiazole-2-carbaldehyde |
1780912-17-5 | 95% | 1g |
$1229.0 | 2023-05-05 | |
| Enamine | EN300-7257959-2.5g |
5-(difluoromethyl)-1,3-thiazole-2-carbaldehyde |
1780912-17-5 | 95% | 2.5g |
$2408.0 | 2023-05-05 | |
| Enamine | EN300-7257959-5.0g |
5-(difluoromethyl)-1,3-thiazole-2-carbaldehyde |
1780912-17-5 | 95% | 5g |
$3562.0 | 2023-05-05 | |
| Enamine | EN300-7257959-10.0g |
5-(difluoromethyl)-1,3-thiazole-2-carbaldehyde |
1780912-17-5 | 95% | 10g |
$5283.0 | 2023-05-05 | |
| Aaron | AR023ZGM-50mg |
5-(difluoromethyl)-1,3-thiazole-2-carbaldehyde |
1780912-17-5 | 95% | 50mg |
$417.00 | 2025-02-15 | |
| Aaron | AR023ZGM-100mg |
5-(difluoromethyl)-1,3-thiazole-2-carbaldehyde |
1780912-17-5 | 95% | 100mg |
$611.00 | 2025-02-15 |
5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde
Introduction to 5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde (CAS No. 1780912-17-5)
5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1780912-17-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aldehyde features a thiazole core substituted with a difluoromethyl group at the 5-position and a formyl group at the 2-position. The unique structural attributes of this molecule make it a valuable intermediate in the development of novel therapeutic agents, particularly in addressing unmet medical needs through innovative synthetic methodologies.
The thiazole scaffold is a privileged structure in medicinal chemistry, renowned for its broad biological activity and favorable pharmacokinetic properties. Compounds containing the thiazole ring are widely explored for their potential as antimicrobial, antiviral, anti-inflammatory, and anticancer agents. The introduction of a difluoromethyl group at the 5-position of the thiazole ring enhances the metabolic stability and lipophilicity of the molecule, which are critical factors in drug design. Additionally, the presence of a formyl group at the 2-position provides a versatile handle for further functionalization, enabling access to a diverse array of derivatives with tailored biological activities.
Recent advancements in synthetic organic chemistry have highlighted the utility of 5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde as a key building block in constructing complex molecular architectures. The compound serves as an effective precursor in multi-step synthetic routes leading to biologically active molecules. For instance, its reactivity with nucleophiles allows for the introduction of various substituents at different positions, facilitating the generation of libraries of compounds for high-throughput screening. This flexibility makes it an indispensable tool in drug discovery programs aimed at identifying novel therapeutic candidates.
The pharmaceutical industry has increasingly recognized the importance of fluorinated heterocycles in developing next-generation drugs. The incorporation of fluorine atoms into molecular structures often improves pharmacological properties such as binding affinity, selectivity, and resistance to metabolic degradation. In this context, 5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde represents a promising scaffold for designing small-molecule inhibitors targeting critical biological pathways. Its structural motif is reminiscent of several known bioactive compounds that have demonstrated efficacy in preclinical and clinical studies.
One notable area where this compound has shown promise is in the development of antiviral agents. The structural features of thiazole derivatives have been leveraged to design molecules that interfere with viral replication cycles. Specifically, the difluoromethyl group can enhance interactions with biological targets by improving binding kinetics and thermodynamics. Furthermore, the formyl group provides an opportunity to link other pharmacophoric elements, creating hybrid molecules with enhanced antiviral activity. Preliminary studies have indicated that derivatives of 5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde exhibit inhibitory effects against certain viral enzymes, making them attractive candidates for further development.
In addition to its antiviral potential, this compound has been explored in oncology research. Thiazole-based molecules have been reported to exhibit cytotoxic effects against various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. The presence of a difluoromethyl group can enhance binding affinity to protein targets, potentially leading to more potent and selective inhibitors. Ongoing research is focused on optimizing synthetic routes to access analogs of 5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde with improved pharmacological profiles suitable for clinical translation.
The synthesis of 5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde itself presents an interesting challenge due to its functionalized heterocyclic core. Modern synthetic methodologies have enabled efficient access to this compound through multi-component reactions and transition-metal-catalyzed processes. These approaches not only improve yield but also allow for greater control over regioselectivity and stereochemistry during molecular construction. Such advancements are crucial for streamlining drug discovery pipelines and reducing time-to-market for novel therapeutics.
The role of computational chemistry and molecular modeling has also been instrumental in understanding the behavior of 5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde and its derivatives. By predicting interactions with biological targets at the atomic level, researchers can rationally design modifications that enhance potency and selectivity. These computational tools complement experimental efforts by providing insights into structure-activity relationships (SAR) and guiding optimization strategies.
In conclusion,5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde (CAS No. 1780912-17-5) is a versatile and highly relevant compound in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules with potential applications across multiple therapeutic areas. As synthetic methodologies continue to evolve and our understanding of biological systems deepens,thiazole-based compounds like this one will remain at the forefront of drug discovery efforts aimed at addressing global health challenges.
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